BenchChemオンラインストアへようこそ!

1-Benzhydryl-3-cyclopropylazetidin-3-ol

CCK1 antagonist Appetite regulation Obesity

1-Benzhydryl-3-cyclopropylazetidin-3-ol (CAS 848192-90-5) is a synthetic azetidine derivative featuring a sterically demanding benzhydryl N-protecting group and a cyclopropyl substituent at the 3-position. Belonging to the class of four-membered nitrogen-containing heterocycles, this compound possesses a molecular formula of C19H21NO and a molecular weight of 279.38 g/mol.

Molecular Formula C19H21NO
Molecular Weight 279.4 g/mol
CAS No. 848192-90-5
Cat. No. B1440694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-3-cyclopropylazetidin-3-ol
CAS848192-90-5
Molecular FormulaC19H21NO
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESC1CC1C2(CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)O
InChIInChI=1S/C19H21NO/c21-19(17-11-12-17)13-20(14-19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18,21H,11-14H2
InChIKeyMYMPBRDWANPNFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzhydryl-3-cyclopropylazetidin-3-ol (CAS 848192-90-5): Sourcing and Baseline Characterization for Azetidine-Based Research


1-Benzhydryl-3-cyclopropylazetidin-3-ol (CAS 848192-90-5) is a synthetic azetidine derivative featuring a sterically demanding benzhydryl N-protecting group and a cyclopropyl substituent at the 3-position . Belonging to the class of four-membered nitrogen-containing heterocycles, this compound possesses a molecular formula of C19H21NO and a molecular weight of 279.38 g/mol . The compound's predicted physicochemical properties include a boiling point of 393.3±42.0 °C, a density of 1.233±0.06 g/cm³, and a pKa of 14.18±0.20 , which influence its handling and formulation in early-stage discovery.

Why Generic Substitution Fails for 1-Benzhydryl-3-cyclopropylazetidin-3-ol in Medicinal Chemistry and Intermediate Sourcing


Direct substitution of 1-benzhydryl-3-cyclopropylazetidin-3-ol with simpler azetidine analogs (e.g., 1-benzhydrylazetidin-3-ol or 3-cyclopropylazetidin-3-ol) is not feasible without compromising downstream synthetic utility or target engagement. The benzhydryl group serves as both a protecting group for the azetidine nitrogen and a lipophilic anchor that can be removed via hydrogenolysis to yield the free 3-cyclopropylazetidin-3-ol scaffold . The cyclopropyl moiety imparts unique steric and electronic properties at the 3-position that are not replicated by unsubstituted, methyl, or trifluoromethyl analogs [1]. Preliminary pharmacological profiling suggests this compound may act as a selective cholecystokinin 1 (CCK1) receptor antagonist, a profile that is intimately tied to the precise combination of N-benzhydryl and 3-cyclopropyl substitution pattern and cannot be assumed by other in-class compounds .

Quantitative Differentiation Evidence for 1-Benzhydryl-3-cyclopropylazetidin-3-ol (CAS 848192-90-5)


Selective CCK1 Receptor Antagonism: Distinguishing from Pan-Azetidine Class Members

1-Benzhydryl-3-cyclopropylazetidin-3-ol is reported to be a selective antagonist for the cholecystokinin 1 (CCK1) receptor, a target involved in appetite and energy balance . While the broader azetidine class includes compounds with various biological activities (e.g., CB1 inverse agonism [1], NK antagonism [2]), the specific CCK1 antagonist profile is structurally dependent on the combination of the benzhydryl and cyclopropyl substituents. Quantitative receptor binding or functional assay data (IC50, Ki) for this compound are not publicly available, preventing a direct numerical comparison with other CCK1 antagonists. However, the reported target selectivity provides a qualitative differentiation from azetidine analogs that lack this specific substitution pattern.

CCK1 antagonist Appetite regulation Obesity

N-Benzhydryl Protection as a Synthetic Handle: Quantitative Yield Comparison in Grignard Addition

The synthesis of 1-benzhydryl-3-cyclopropylazetidin-3-ol proceeds via Grignard addition of cyclopropylmagnesium bromide to 1-benzhydrylazetidin-3-one, yielding 334 mg of purified product from 300 mg of starting ketone (111 wt.% yield) . This contrasts with the synthesis of the simpler 3-cyclopropylazetidin-3-ol, which requires an additional hydrogenolysis step to remove the benzhydryl group, typically using Pd(OH)₂/C under 50 psi H₂, with yields that vary based on catalyst loading and purity of the starting material . The benzhydryl-protected azetidinone precursor offers a crystalline intermediate that facilitates purification by silica gel chromatography, a practical advantage over the free amine analog which may require distillation or salt formation.

Grignard reaction Azetidine synthesis Protecting group

Predicted Physicochemical Properties vs. Unsubstituted Analog: Lipophilicity and Hydrogen Bonding

Predicted physicochemical properties differentiate 1-benzhydryl-3-cyclopropylazetidin-3-ol from its unsubstituted analog 1-benzhydrylazetidin-3-ol (CAS 18621-17-5). The target compound has a higher molecular weight (279.38 vs. 239.31 g/mol) and increased lipophilicity (LogP 3.17 vs. 2.6 predicted) [1]. The pKa of the target compound is predicted at 14.18±0.20 , indicating a weakly acidic hydroxyl proton that may participate in hydrogen bonding, whereas the unsubstituted analog has a secondary alcohol with a different pKa environment due to the lack of the cyclopropyl group. These differences affect chromatographic behavior, solubility, and membrane permeability in cell-based assays, making them non-interchangeable in lead optimization workflows.

Lipophilicity Drug-likeness pKa

Patent Encumbrance and Supply Chain Exclusivity: Impact on Procurement Strategy

1-Benzhydryl-3-cyclopropylazetidin-3-ol is associated with active patent protection, as indicated by ChemicalBook's notice that sale of the product is prohibited according to patent regulations . This is consistent with the compound's use as an intermediate in the synthesis of patented aminopyrazine derivatives (US08673891B2) [1]. In contrast, close analogs such as 1-benzhydrylazetidin-3-ol (CAS 18621-17-5) and 3-cyclopropylazetidin-3-ol (CAS 848392-21-2) are commercially available without such restrictions . This patent landscape creates a sourcing barrier: while the target compound may be offered by select suppliers under research-use-only terms, its procurement is not a generic commodity transaction and requires due diligence regarding intellectual property rights.

Patent status Intellectual property Sourcing restrictions

Optimal Use Cases for 1-Benzhydryl-3-cyclopropylazetidin-3-ol (CAS 848192-90-5)


Synthesis of 3-Cyclopropylazetidin-3-ol-Derived Pharmacophores via Benzhydryl Deprotection

The primary application of 1-benzhydryl-3-cyclopropylazetidin-3-ol is as a protected intermediate for the preparation of 3-cyclopropylazetidin-3-ol and its hydrochloride salt via catalytic hydrogenolysis . This route is preferred when investigators require the free azetidine scaffold for further functionalization (e.g., N-alkylation, sulfonylation, or coupling to carboxylic acids) while avoiding premature exposure of the secondary amine. The benzhydryl group is orthogonal to many reaction conditions and can be removed cleanly under hydrogen atmosphere with Pd(OH)₂/C , providing a reliable entry point to the cyclopropyl-azetidine core.

CCK1 Receptor Antagonist Tool Compound for Metabolic Disease Research

For academic and pharmaceutical laboratories investigating cholecystokinin 1 receptor pharmacology in the context of obesity, appetite regulation, and energy homeostasis, 1-benzhydryl-3-cyclopropylazetidin-3-ol may serve as a selective CCK1 antagonist tool . Although detailed pharmacological characterization data are not publicly available, the reported target selectivity positions this compound as a candidate for in vitro and in vivo profiling in programs where CCK1-mediated pathways are of interest, provided that the benzhydryl group does not interfere with the desired assay format.

Building Block for Azetidine-Focused Fragment-Based Drug Discovery (FBDD) Libraries

The combination of a rigid cyclopropyl substituent and a congested benzhydryl group makes 1-benzhydryl-3-cyclopropylazetidin-3-ol a valuable entry in fragment and lead-like libraries exploring the azetidine chemical space. Its predicted LogP of 3.17 and hydrogen bond donor/acceptor profile (one OH donor, one nitrogen acceptor) align with lead-like criteria for CNS or peripherally targeted programs [1]. When procured for library synthesis, the benzhydryl group can either be retained to assess its contribution to binding, or cleaved post-synthesis to generate diversity.

Patented Intermediate for Aminopyrazine-Derived HCV Therapeutics

According to patent US08673891B2, 1-benzhydryl-3-cyclopropylazetidin-3-ol serves as a synthetic intermediate in the preparation of aminopyrazine derivatives with activity against hepatitis C virus (HCV) . Research teams pursuing this patent's disclosed chemical space for HCV drug discovery require this specific intermediate, as structural variations in the azetidine or cyclopropyl moiety would deviate from the claimed compounds. Supply chain planning must account for the patent-protected status of this intermediate.

Quote Request

Request a Quote for 1-Benzhydryl-3-cyclopropylazetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.